

Methodology of the EPAD Proof of Concept (PoC) Trials: Application Notes and Protocols

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Introduction

The European Prevention of Alzheimer's Dementia (EPAD) program was a pioneering initiative aimed at accelerating the development of effective treatments for the secondary prevention of Alzheimer's dementia. A cornerstone of this program was the planned implementation of a Proof of Concept (PoC) trial platform. This platform was designed to be a flexible and efficient environment for testing multiple interventions concurrently.

It is important to note that while the EPAD PoC trial platform and its master protocol were fully developed, no interventions were ultimately tested within the initial Innovative Medicines Initiative (IMI) funding period.[1][2] Therefore, these application notes and protocols describe the planned and designed methodology of the EPAD PoC trials, which represent a significant advancement in clinical trial design for neurodegenerative diseases.

The EPAD PoC trials were conceived as a standing, adaptive, multi-arm, platform trial.[2][3] This innovative design was intended to overcome the inefficiencies of traditional two-arm clinical trials by allowing for the simultaneous investigation of multiple interventions against a shared placebo group. The adaptive nature of the trial would have enabled modifications to the study in response to accumulating data, thereby optimizing the trial's efficiency and increasing the probability of success.[4][5]



I. The EPAD Ecosystem: From Longitudinal Cohort to PoC Trial

The EPAD PoC trials were intricately linked to the EPAD Longitudinal Cohort Study (LCS), which served as a "readiness cohort."[6][7] This ecosystem was designed to ensure a well-characterized and trial-ready population for efficient recruitment into the PoC studies.

The EPAD Longitudinal Cohort Study (LCS)

The primary objective of the EPAD LCS was to create a large, pan-European cohort of individuals who were at risk of developing Alzheimer's dementia but did not yet have a clinical diagnosis.[6][8] Participants were recruited from existing parent cohorts across Europe.[6]

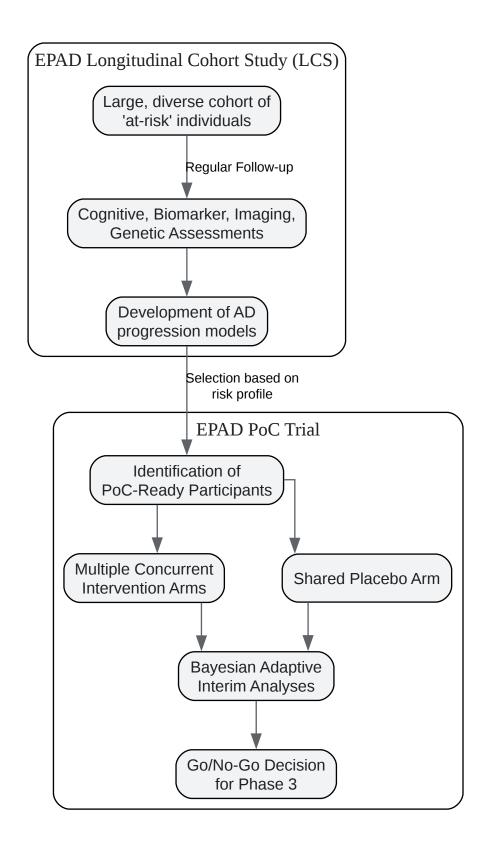
Key Features of the EPAD LCS:

- "Probability-Spectrum" Population: The LCS aimed to include a diverse population representing the entire continuum of Alzheimer's disease risk.[6]
- Deep Phenotyping: All participants underwent extensive and regular assessments, including:
 - Cognitive and clinical assessments
 - Collection of biological samples (CSF, blood, urine, saliva)
 - Brain imaging (MRI)
 - Genetic and risk factor analysis[9]
- Disease Modeling: The rich dataset from the LCS was intended to be used to develop and refine models of preclinical and prodromal Alzheimer's disease.

Participant Flow from LCS to PoC Trial

The seamless integration of the LCS and the PoC trial was a central element of the EPAD methodology.





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Figure 1: Participant flow from the EPAD LCS to the PoC Trial.



II. The EPAD PoC Trial Platform: A Master Protocol Approach

The EPAD PoC trials were designed around a "master protocol" structure.[6] This approach involves a single, overarching protocol that governs the overall trial conduct, with individual "appendices" for each specific intervention being tested.

Advantages of the Master Protocol Design:

- Efficiency: Streamlines the process of adding new interventions to the platform.
- Consistency: Ensures standardized procedures across all intervention arms.
- Cost-Effectiveness: Reduces the need to develop a new protocol for each intervention.

III. Experimental Design: A Bayesian Adaptive Framework

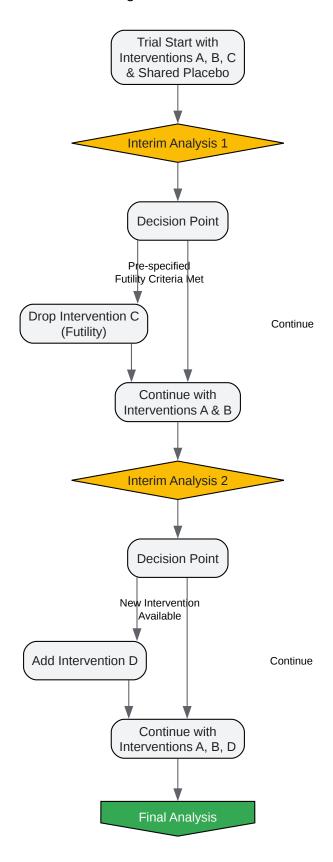
The core of the EPAD PoC trial methodology was its planned use of a Bayesian adaptive design.[3][7] This approach allows for pre-planned modifications to the trial based on interim analyses of accumulating data.

Key Features of the Adaptive Design

- Multiple Intervention Arms: The platform was designed to test several investigational drugs simultaneously.[2]
- Shared Placebo Group: A common placebo group would serve as the comparator for multiple intervention arms, significantly reducing the number of participants required compared to traditional trial designs.[5]
- Interim Analyses: Regular, pre-specified interim analyses of the data were planned.
- Adaptive Randomization: The allocation of new participants to different treatment arms could be adjusted based on the results of the interim analyses. Arms showing promise could receive a higher proportion of new participants, while those showing futility could be dropped.



• Early Stopping for Success or Futility: The trial design included rules for stopping an intervention arm early if there was strong evidence of either success or futility.





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Figure 2: Conceptual workflow of the EPAD PoC adaptive trial design.

IV. Planned Experimental Protocols

While specific protocols for individual interventions were not finalized, the master protocol outlined the general procedures for participants in the PoC trials.

Participant Selection

- Inclusion Criteria: Participants would be selected from the EPAD LCS based on their risk profile, which would be determined by a combination of cognitive scores, biomarker status (e.g., amyloid positivity), and other risk factors.
- Exclusion Criteria: Standard exclusion criteria for clinical trials would apply, including the presence of dementia or other significant medical conditions.

Intervention Administration

- Randomization: Eligible participants would be randomized to one of the active intervention arms or the shared placebo arm.
- Blinding: The trials were planned to be double-blind, where neither the participant nor the investigator would know the treatment allocation.
- Dosing: The specific dosing regimen would be detailed in the appendix for each intervention.

Data Collection and Endpoints

Data collection in the PoC trials would have been a continuation of the deep phenotyping performed in the LCS.



Data Category Planned Endpoints and Assessme		
	The primary endpoint was intended to be a	
	measure of cognitive change over time. The	
Primary Endpoint	Repeatable Battery for the Assessment of	
Filliary Endpoint	Neuropsychological Status (RBANS) Total Scale	
	Index Score was a key cognitive outcome in the	
	LCS and a likely candidate for the PoC trials.[1]	
	- Biomarker Changes: Changes in cerebrospinal	
	fluid (CSF) biomarkers (e.g., Aβ42, p-tau, t-tau)	
	and imaging biomarkers (e.g., amyloid PET,	
Casandan / Endnainta	structural MRI) Other Cognitive Measures: A	
Secondary Endpoints	battery of other cognitive tests assessing	
	different domains Functional and Quality of	
	Life Measures: Assessments of activities of daily	
	living and patient-reported outcomes.	
Cofety and Talorability	Comprehensive monitoring of adverse events,	
Safety and Tolerability	vital signs, and laboratory parameters.	

V. Statistical Analysis Plan

The statistical analysis for the EPAD PoC trials was to be governed by a detailed Statistical Analysis Plan (SAP), which was listed as deliverable 2.11 of the project.[2] While the specific document is not publicly available in its entirety, the planned approach is known to be based on Bayesian statistics.

Key Elements of the Planned Statistical Analysis:

- Bayesian Modeling: The analysis would use Bayesian statistical models to continuously update the probability of success for each intervention arm as data accumulated.[3]
- Decision Thresholds: Pre-defined thresholds for futility and success would be used at each interim analysis to guide decisions about dropping or continuing intervention arms.
- Longitudinal Data Analysis: Mixed-effects models and other advanced statistical techniques would be used to analyze the longitudinal data collected from participants.[1]



VI. Conclusion

The methodology of the EPAD PoC trials represents a significant conceptual advance in the field of Alzheimer's disease research. The integration of a large, deeply phenotyped longitudinal cohort with an adaptive, multi-arm platform trial was designed to create a highly efficient and robust system for evaluating new preventive treatments. Although no interventions were ultimately tested within the initial phase of the project, the detailed planning and development of this platform provide a valuable blueprint for future clinical trials in Alzheimer's disease and other complex neurodegenerative disorders. The principles of the EPAD PoC trial design continue to influence the development of innovative clinical trial methodologies worldwide.

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References

- 1. EPAD | IHI Innovative Health Initiative [ihi.europa.eu]
- 2. efspi.org [efspi.org]
- 3. Adaptive Bayesian Clinical Trials: The Past, Present, and Future of Clinical Research -PMC [pmc.ncbi.nlm.nih.gov]
- 4. ep-ad.org [ep-ad.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. EPAD works together towards its PoC platform | Alzheimer Europe [alzheimer-europe.org]
- 7. European Prevention of Alzheimer's Dementia Longitudinal Cohort Study (EPAD LCS): study protocol | Publicación [silice.csic.es]
- 8. clinicaltrialsalliance.org.au [clinicaltrialsalliance.org.au]
- 9. Design of a Bayesian adaptive phase 2 proof-of-concept trial for BAN2401, a putative disease-modifying monoclonal antibody for the treatment of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]







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